3,5-DIHYDROXY-N'~1~-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE
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Overview
Description
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is a complex organic compound with the molecular formula C17H12N2O5 and a molecular weight of 324.29 g/mol This compound is known for its unique structure, which includes a chromen-3-yl moiety and a benzohydrazide group
Preparation Methods
The synthesis of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide typically involves the condensation of 3,5-dihydroxybenzohydrazide with 4-oxo-4H-chromene-3-carbaldehyde . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Scientific Research Applications
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying enzyme kinetics and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the STAT5 (Signal Transducer and Activator of Transcription 5) protein . By binding to this protein, the compound can modulate various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide can be compared with other similar compounds, such as:
N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: This compound also contains a chromen-3-yl moiety and exhibits similar inhibitory effects on proteins.
Isoginkgetin: A biflavonoid compound with a similar chromen-2-yl structure, known for its inhibitory effects on MMP9 and pre-mRNA splicing.
These comparisons highlight the unique structural features and biological activities of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H12N2O5 |
---|---|
Molecular Weight |
324.29g/mol |
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12N2O5/c20-12-5-10(6-13(21)7-12)17(23)19-18-8-11-9-24-15-4-2-1-3-14(15)16(11)22/h1-9,20-21H,(H,19,23)/b18-8+ |
InChI Key |
ZWYZYQKDQCGSOT-QGMBQPNBSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC(=CC(=C3)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC(=CC(=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC(=CC(=C3)O)O |
Origin of Product |
United States |
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